molecular formula C16H14O3 B2372764 (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 155269-32-2

(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2372764
CAS No.: 155269-32-2
M. Wt: 254.285
InChI Key: UTIGWEHMQWYSCZ-BJMVGYQFSA-N
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Description

(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids, which are important in various biological processes.

Scientific Research Applications

(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, can be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated chalcones

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved include:

    Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines.

    Anticancer Pathways: Inducing apoptosis in cancer cells by activating caspases.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(3-hydroxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(3-hydroxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11,17H,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIGWEHMQWYSCZ-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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